1-Amino-3-nitroadamantane

Descripción general

Descripción

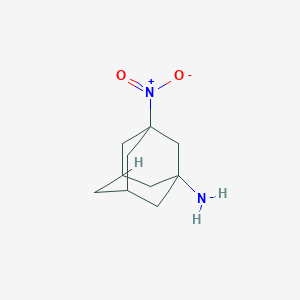

1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, characterized by the presence of an amino group at the first position and a nitro group at the third position on the adamantane framework.

Métodos De Preparación

The synthesis of 1-Amino-3-nitroadamantane typically involves the nitration of adamantane derivatives followed by amination. One common method includes the following steps :

Nitration: Adamantane or its derivatives are subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures (10-30°C). This step introduces the nitro group at the desired position.

Amination: The nitrated product is then treated with ammonia or an amine source under suitable conditions to replace the nitro group with an amino group, yielding this compound.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, making the process more cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

1-Amino-3-nitroadamantane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Amino-3-nitroadamantane has garnered attention for its role as an intermediate in the synthesis of various pharmaceutical agents:

- Dipeptidyl Peptidase 4 Inhibitors : This compound is notably utilized in the synthesis of Vildagliptin, a medication used to treat type 2 diabetes. Vildagliptin functions by inhibiting Dipeptidyl Peptidase 4 (DPP-4), thereby increasing the levels of incretin hormones which enhance insulin secretion from pancreatic beta cells. The inhibition of DPP-4 leads to improved glycemic control in diabetic patients .

- Antioxidant Properties : The compound exhibits reducing agent characteristics, allowing it to scavenge free radicals and potentially protect cells from oxidative damage. This property suggests its utility in developing antioxidant therapies .

- Neuroprotective Effects : Given its structural similarity to other adamantane derivatives known for neuroprotective properties, there is ongoing research into its potential applications in treating neurological disorders .

Environmental Science Applications

In environmental chemistry, this compound has been explored for its potential use in:

- Carbon Capture and Utilization : The compound may play a role in developing materials or processes aimed at capturing carbon dioxide from the atmosphere, contributing to efforts in mitigating climate change.

Organic Chemistry Applications

The versatility of this compound extends into organic synthesis:

- Co-Catalyst for Reactions : It can act as a co-catalyst in various transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.

- Synthesis of Novel Compounds : The reactive functional groups allow for further derivatization, enabling the creation of new compounds with potentially beneficial properties .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mecanismo De Acción

The primary mechanism of action of 1-Amino-3-nitroadamantane involves its interaction with dipeptidyl peptidase 4 (DPP-4). By inhibiting DPP-4, the compound helps regulate glucose metabolism, making it a crucial target for antidiabetic drugs. Additionally, its antioxidant properties contribute to its protective effects against cellular oxidative stress.

Comparación Con Compuestos Similares

1-Amino-3-nitroadamantane is unique due to its specific structural features and applications. Similar compounds include:

1-Amino-3-hydroxyadamantane: Differing by the presence of a hydroxyl group instead of a nitro group, this compound has distinct chemical properties and applications.

1,3-Adamantanediol: Featuring two hydroxyl groups, this compound is used in different industrial applications compared to this compound.

Vildagliptin Impurities: Various impurities of Vildagliptin, such as Vildagliptin Chloroacetyl Nitrile and Vildagliptin Imine Impurity, share structural similarities but differ in their specific functional groups and applications.

Actividad Biológica

1-Amino-3-nitroadamantane (CAS No: 243145-00-8) is an organic compound synthesized in laboratories, primarily recognized for its role as an intermediate in the production of Vildagliptin, an antidiabetic medication. This article delves into the biological activity associated with this compound, examining its chemical properties, synthesis pathways, and potential applications in pharmaceutical chemistry.

Chemical Structure and Properties

This compound is characterized by a unique tricyclic structure derived from adamantane, featuring an amino group (NH2) at position 1 and a nitro group (NO2) at position 3. This specific arrangement contributes to its reactivity and utility in various chemical syntheses.

| Property | Details |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 198.24 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis Pathways

The synthesis of this compound typically involves nitration reactions of adamantane derivatives. For instance, the reaction of adamantane with nitric acid in the presence of a catalyst can yield this compound with an approximate yield of 80% . The detailed reaction mechanisms remain commercially sensitive, limiting public access to specific methodologies.

Role as a Precursor

The primary biological relevance of this compound lies in its function as a precursor for Vildagliptin, which acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing blood sugar levels in patients with type 2 diabetes by enhancing incretin levels, which increase insulin secretion and decrease glucagon levels.

Research Findings

While this compound itself does not exhibit direct biological activity, its derivatives and the final product (Vildagliptin) have been extensively studied. Research indicates that DPP-4 inhibitors can lead to improved glycemic control and weight management in diabetic patients.

Case Studies

- Efficacy of Vildagliptin : Clinical trials have demonstrated that Vildagliptin significantly reduces HbA1c levels compared to placebo controls. Patients treated with Vildagliptin showed improved beta-cell function and lower fasting plasma glucose levels.

- Safety Profile : Studies assessing the safety of DPP-4 inhibitors like Vildagliptin have reported minimal adverse effects, making it a preferred option for many patients.

Propiedades

IUPAC Name |

3-nitroadamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRDMGWZTHMMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.